(3,4-dimethylphenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-5-4-6-17(11-14)13-24-20-21-9-10-22(20)19(23)18-8-7-15(2)16(3)12-18/h4-8,11-12H,9-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPKSZMQRFZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Lipophilic Properties
(a) Comparison with (4-Nitrophenyl)(2-{[3-(Trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone
- Key Differences: Aryl Group: The target compound uses a 3,4-dimethylphenyl group (electron-donating), while the analog has a 4-nitrophenyl group (strong electron-withdrawing). Thioether Substituent: The target’s 3-methylbenzyl group is less lipophilic than the 3-(trifluoromethyl)benzyl group in . The CF₃ group increases hydrophobicity (higher logP), which could enhance membrane permeability but reduce aqueous solubility.
(b) Comparison with 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole
- Key Differences :
- Core Structure : The target’s dihydroimidazole ring introduces partial saturation, which may reduce aromatic stacking interactions compared to the fully aromatic imidazole in .
- Substituents : The 3-methoxyphenyl group in is polar and bulky, whereas the target’s 3,4-dimethylphenyl group offers steric bulk without additional polarity. This could influence molecular packing (e.g., crystallinity) and solubility .
Structural Diversity in Imidazole Derivatives
(a) Fully Aromatic vs. Partially Saturated Imidazoles
Compounds like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole and 1,2,4,5-tetraphenyl-1H-imidazole feature fully aromatic cores, enabling π-π interactions critical for binding to hydrophobic pockets.
(b) Thioether vs. Other Substituents
The target’s 3-methylbenzyl thioether differs from analogs with:
- Trifluoromethyl groups (e.g., ), which increase metabolic resistance but may elevate toxicity.
- Heterocyclic substituents (e.g., thiophen-2-yl in ), which introduce hydrogen-bonding capabilities absent in the target.
Table 1: Structural and Property Comparison
*logP estimated via fragment-based methods.
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
Ethylenediamine reacts with chloroacetaldehyde under acidic conditions to form 2-chloro-4,5-dihydro-1H-imidazole. This method leverages the nucleophilic attack of the diamine on the carbonyl carbon, followed by cyclization and elimination of water. Chloroacetaldehyde, generated in situ from 1,2-dichloroethane and water, ensures regioselective incorporation of the chlorine atom at position 2 of the imidazoline ring.
Reaction Conditions :
Reductive Amination of β-Amino Alcohols
Alternative routes involve reductive amination of β-amino alcohols using catalysts like palladium on carbon (Pd/C) or Raney nickel. For example, 2-aminoethanol derivatives cyclize in the presence of hydrogen gas to yield the imidazoline scaffold. While less common for chlorinated intermediates, this method offers flexibility in introducing substituents during the ring-forming step.
Acylation at the 1-Position Nitrogen
The final step involves attaching the 3,4-dimethylphenyl group via a Friedel-Crafts acylation or direct acylation:
Friedel-Crafts Acylation
The imidazoline intermediate reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) facilitates the formation of the acylium ion, which electrophilically substitutes the hydrogen at the 1-position nitrogen.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or nitrobenzene
- Catalyst : AlCl₃ (1.2 equiv)
- Temperature : 0°C to room temperature
- Yield : ~50–65%
Challenges :
- Regioselectivity : Competing acylation at the 3-position nitrogen is mitigated by steric effects from the thioether group.
- Side Reactions : Over-acylation is prevented by controlling stoichiometry (1:1 ratio of acyl chloride to imidazoline).
Direct Acylation with 3,4-Dimethylbenzoyl Chloride
In non-polar solvents, the imidazoline’s 1-position nitrogen acts as a nucleophile, attacking the acyl chloride directly. Triethylamine scavenges HCl, driving the reaction to completion.
Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) or ethyl acetate
- Base : Triethylamine (2.0 equiv)
- Temperature : Room temperature
- Yield : ~70–80%
Optimization and Purification
Chromatographic Purification
Silica gel column chromatography (hexane/ethyl acetate, 3:1) isolates intermediates and the final product. The thioether-containing imidazoline exhibits an Rf of 0.4–0.5, while the acylated product elutes at Rf 0.6–0.7.
Crystallization
Recrystallization from ethanol/water (9:1) yields the final compound as a white crystalline solid. Melting point analysis (mp: 142–144°C) confirms purity.
Analytical Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | High yield, minimal byproducts | Requires activated leaving group |
| Mitsunobu Reaction | Broad substrate compatibility | Costly reagents, moisture sensitivity |
| Friedel-Crafts | Regioselective acylation | Harsh conditions, low yields |
| Direct Acylation | Mild conditions, scalability | Competing diacylation |
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors enhance the nucleophilic substitution step by improving heat transfer and reducing reaction time. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate thioether formation.
Recent Advances and Alternatives
Enzymatic Acylation
Lipase-catalyzed acylation in ionic liquids offers a greener alternative to traditional methods, achieving 60–70% yields under mild conditions.
Photoredox Catalysis
Visible-light-mediated thioetherification using eosin Y as a photocatalyst minimizes byproduct formation and enhances reaction efficiency.
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